AZD6538
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H6FN5O |
|---|---|
Molecular Weight |
291.24 g/mol |
IUPAC Name |
6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H |
InChI Key |
PBVKGEMPZBKZOA-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD6538; AZD 6538; AZD-6538. |
Origin of Product |
United States |
Foundational & Exploratory
AZD6538: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AZD6538, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the oxadiazole and pyridine chemical classes.[1] Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile |
| Molecular Formula | C₁₅H₆FN₅O |
| SMILES | C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |
| InChI | InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H |
| CAS Number | 453566-30-8 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 291.24 g/mol | PubChem |
| Monoisotopic Mass | 291.05563799 Da | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 99.4 Ų | PubChem |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| pKa | Not publicly available | - |
| Aqueous Solubility | Not publicly available | - |
Pharmacological Properties
This compound is a potent, selective, and brain-penetrant negative allosteric modulator of the mGluR5.[2] It exhibits high metabolic stability and a long half-life in rats, making it suitable for oral administration.[1][3]
Table 3: Pharmacological Activity of this compound
| Parameter | Species | Cell Line | Value |
| IC₅₀ (DHPG-stimulated Ca²⁺ release) | Rat | HEK cells | 3.2 nM |
| IC₅₀ (DHPG-stimulated Ca²⁺ release) | Human | HEK cells | 13.4 nM |
| IC₅₀ (Glutamate-stimulated PI hydrolysis) | Human | GHEK cells | 51 ± 3 nM |
Mechanism of Action
This compound acts as a negative allosteric modulator at the mGluR5, a G-protein coupled receptor (GPCR). It binds to a site distinct from the orthosteric glutamate binding site.[1][3] Specifically, it has been shown to interact with the same allosteric binding site as MPEP, a well-characterized mGluR5 NAM.[1] By binding to this allosteric site, this compound reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby inhibiting the downstream signaling cascade.
The primary signaling pathway activated by mGluR5 is through the Gq/G11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade can further modulate the activity of other signaling proteins, including the extracellular signal-regulated kinase (ERK).
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are generalized methodologies for key in vitro assays.
Intracellular Calcium (Ca²⁺) Release Assay
This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing the target receptor.
Caption: General workflow for an intracellular calcium release assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat mGluR5 are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake and de-esterification.
-
Compound Incubation: The dye-containing buffer is replaced with a buffer containing varying concentrations of this compound or vehicle control. The plate is incubated to allow the compound to bind to the receptors.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. An mGluR5 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG), is added to the wells to stimulate the receptor. The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is measured. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the inhibitor. The concentration-response data are then fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation, to measure the functional activity of Gq-coupled receptors.
Methodology:
-
Cell Labeling: Cells expressing mGluR5 (e.g., GHEK cells) are incubated with [³H]-myo-inositol overnight to label the cellular phosphoinositide pools.
-
Compound Incubation: The labeled cells are washed and then pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with an mGluR5 agonist (e.g., glutamate) for a defined period.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The total [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated accumulation of inositol phosphates is determined, and the inhibitory effect of this compound is calculated. The IC₅₀ value is determined by fitting the concentration-response data to a suitable pharmacological model.
Clinical Development
This compound was selected for further clinical development as a potential therapeutic agent.[1] However, detailed information regarding its clinical trial status and outcomes is not extensively available in the public domain. The therapeutic potential for mGluR5 modulators is being explored for various central nervous system (CNS) disorders.
Conclusion
This compound is a well-characterized, potent, and selective mGluR5 negative allosteric modulator with favorable pharmacokinetic properties for CNS applications. Its mechanism of action through the inhibition of the Gq/G11 signaling pathway is well-understood. The provided experimental methodologies serve as a foundation for further research and characterization of this and similar compounds. While some physicochemical properties are not publicly available, the existing data provide a strong basis for its use as a pharmacological tool and a potential therapeutic candidate.
References
- 1. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of AZD9272 and this compound-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD6538: A Technical Guide to its Core Mechanism of Action as a Negative Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6538 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides an in-depth technical overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization. The content herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, with a particular focus on neuropharmacology.
Introduction to this compound and mGluR5
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, anxiety, depression, and Fragile X syndrome.
This compound is a small molecule that acts as a negative allosteric modulator of mGluR5. Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate, NAMs bind to a topographically distinct site on the receptor. This allosteric modulation allows for a more nuanced control of receptor activity, often with greater subtype selectivity and a better safety profile. This compound, along with its close analog AZD9272, was developed as a potential therapeutic agent for CNS disorders.
Core Mechanism of Action
The primary mechanism of action of this compound is the non-competitive inhibition of mGluR5. By binding to an allosteric site, this compound reduces the affinity and/or efficacy of glutamate and other orthosteric agonists at the receptor. This leads to a decrease in the activation of the canonical mGluR5 signaling pathway.
Molecular Target and Binding
This compound is highly potent and selective for both human and rat mGluR5.[1][2] It interacts with the same allosteric binding site as the well-characterized mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP).[1][2]
Downstream Signaling Pathway
mGluR5 is a Gq/G11-coupled receptor. Upon activation by glutamate, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC).
This compound, by inhibiting mGluR5 activation, effectively attenuates this signaling cascade, resulting in the inhibition of intracellular calcium mobilization and phosphatidylinositol hydrolysis.
References
AZD6538: An In-Depth Technical Guide to a Potent mGluR5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6538 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by AstraZeneca, this small molecule has been investigated for its therapeutic potential in central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols. The information presented here is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
Core Data Summary
In Vitro Pharmacology
The following tables summarize the in vitro potency of this compound in functional and binding assays.
| Functional Assay | Species | Cell Line | Agonist | IC50 (nM) | Reference |
| Intracellular Ca2+ Release | Rat | HEK293 | DHPG | 3.2 | [1] |
| Intracellular Ca2+ Release | Human | HEK293 | DHPG | 13.4 | [1] |
| Phosphatidylinositol Hydrolysis | Human | GHEK | Glutamate | 51 ± 3 | [1] |
DHPG: (S)-3,5-DHPG; GHEK: GHEK cells stably expressing human mGluR5.
Preclinical Pharmacokinetics
While specific pharmacokinetic parameters for this compound are not publicly available in detail, a primary research article describes it as having high metabolic stability and a long half-life in rats, allowing for long-interval administration. It is also characterized as being orally available and highly permeable to the blood-brain barrier.[2]
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | Orally available | [2] |
| Metabolic Stability | Rat | High | [2] |
| Half-life | Rat | Long | [2] |
| Blood-Brain Barrier Permeability | Rat | High | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard practices in the field.
[3H]-MPEP Competition Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound to the MPEP site on the mGluR5 receptor.
Materials:
-
HEK293T cell membranes expressing human or rat mGluR5
-
[3H]-MPEP (radioligand)
-
Binding buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound (this compound)
-
Non-specific binding control: 10 µM MPEP
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]-MPEP (final concentration ~2 nM), and 25 µL of the test compound dilution. For total binding, add 25 µL of binding buffer instead of the test compound. For non-specific binding, add 25 µL of 10 µM MPEP.
-
Add 150 µL of cell membrane suspension (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Quantify the radioactivity by liquid scintillation counting.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., GraphPad Prism).
FLIPR-based Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to mGluR5 activation and its inhibition by a NAM.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Probenecid (to prevent dye leakage)
-
mGluR5 agonist (e.g., Glutamate or DHPG)
-
Test compound (this compound)
-
384-well black-walled, clear-bottom plates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Seed the HEK293-mGluR5 cells into 384-well plates at an appropriate density (e.g., 20,000 cells/well) and incubate overnight.
-
Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer containing probenecid (final concentration typically 1-4 µM Fluo-4 AM and 2.5 mM probenecid).
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
During the incubation, prepare a plate with serial dilutions of the test compound (this compound) and another plate with the mGluR5 agonist at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate and the compound/agonist plates into the FLIPR instrument.
-
Initiate the assay protocol on the FLIPR. This typically involves a baseline fluorescence reading, followed by the addition of the test compound (or buffer) and a short incubation period.
-
After the incubation with the test compound, the agonist is added, and the fluorescence is monitored in real-time for 2-3 minutes.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data to determine the IC50 of the test compound for the inhibition of the agonist-induced calcium mobilization.
Signaling Pathways and Experimental Workflows
Figure 1: mGluR5 Signaling Pathway and Modulation by this compound.
Figure 2: Experimental Workflow for Calcium Mobilization Assay.
Figure 3: Logic of Preclinical and Clinical Drug Development.
Conclusion
This compound is a well-characterized mGluR5 negative allosteric modulator with potent in vitro activity and favorable preclinical pharmacokinetic properties. The data presented in this guide highlight its potential as a tool compound for CNS research and as a lead structure for the development of novel therapeutics. While detailed in vivo efficacy and clinical data are not publicly available, the foundational preclinical characterization provides a strong basis for further investigation into the therapeutic applications of mGluR5 modulation. Researchers are encouraged to consult the primary literature for more in-depth information.
References
AZD6538: A Technical Guide to its Selectivity for Metabotropic Glutamate Receptor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6538 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a class C G-protein coupled receptor (GPCR), mGluR5 is a key player in excitatory synaptic transmission and neuronal plasticity, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the selectivity profile of this compound for mGluR5, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Quantitative Selectivity Profile of this compound
The selectivity of this compound for mGluR5 has been primarily characterized through radioligand binding assays and functional assessments of downstream signaling. The data presented below summarizes the potency of this compound at human and rat mGluR5, as well as its activity at a key off-target channel.
Table 1: In Vitro Potency of this compound at mGluR5
| Assay Type | Species | Receptor | Parameter | Value (nM) | Reference |
| Functional Activity | |||||
| Intracellular Ca2+ Release | Human | mGluR5 | IC50 | 13.4 | |
| Rat | mGluR5 | IC50 | 3.2 | ||
| Phosphatidylinositol Hydrolysis | Human | mGluR5 | IC50 | 51 ± 3 | |
| Binding Affinity | |||||
| Radioligand Binding | Human | mGluR5 | Ki | 28 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative data presented above.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human mGluR5.
-
Incubation: A fixed concentration of a radiolabeled mGluR5-specific ligand (e.g., [3H]MPEP) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Intracellular Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist.
Protocol:
-
Cell Preparation: HEK293 cells expressing either human or rat mGluR5 are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated.
-
Agonist Stimulation: The mGluR5 agonist DHPG ((S)-3,5-Dihydroxyphenylglycine) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
In Vitro Characterization of AZD6538: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6538 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a brain-penetrant compound, it holds potential for the investigation and treatment of various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, binding affinity, functional potency, and selectivity. The information presented herein is compiled from publicly available scientific literature to support further research and development efforts.
Core Data Summary
The following tables summarize the key quantitative data describing the in vitro pharmacological profile of this compound.
Table 1: Binding Affinity of this compound for mGluR5
| Radioligand | Species/Cell Line | Parameter | Value (nM) | Reference |
| [³H]MPEP | Human mGluR5 in HEK293 cells | Kᵢ | 28 | [1] |
| [³H]AZD9272 | Human mGluR5 in HEK293 cells | Kᵢ | 17.9 | [1] |
Table 2: Functional Potency of this compound at mGluR5
| Assay | Agonist | Species/Cell Line | Parameter | Value (nM) | Reference |
| Intracellular Ca²⁺ Release | DHPG | Human mGluR5 in HEK cells | IC₅₀ | 13.4 | [2] |
| Intracellular Ca²⁺ Release | DHPG | Rat mGluR5 in HEK cells | IC₅₀ | 3.2 | [2] |
| Phosphatidylinositol Hydrolysis | Glutamate | Human mGluR5 in GHEK cells | IC₅₀ | 51 ± 3 | [2] |
Table 3: Off-Target Activity of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference |
| hERG | IonWorks | IC₅₀ | 6350 | [1] |
Mechanism of Action
This compound functions as a negative allosteric modulator of mGluR5. It does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct allosteric site on the receptor, the same site targeted by the well-characterized mGluR5 NAM, MPEP.[1][3] This binding event induces a conformational change in the receptor that reduces its response to glutamate, thereby inhibiting downstream signaling pathways.
The primary signaling cascade initiated by mGluR5 activation is the Gαq-protein pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This compound effectively attenuates this cascade, as evidenced by its inhibition of both phosphatidylinositol hydrolysis and subsequent intracellular calcium mobilization.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are outlined below. These protocols are based on standard pharmacological practices and information derived from the available literature.
Radioligand Binding Assay (for Kᵢ Determination)
This assay quantifies the affinity of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human mGluR5.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [³H]MPEP or [³H]AZD9272) and varying concentrations of this compound. The incubation is typically carried out for 60 minutes at room temperature.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Release Assay (FLIPR)
This functional assay measures the ability of this compound to inhibit mGluR5-mediated increases in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).
Methodology:
-
Cell Culture: HEK293 cells stably expressing either human or rat mGluR5 are seeded into 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) for approximately 60 minutes at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound.
-
Agonist Stimulation: The FLIPR instrument adds a fixed concentration of an mGluR5 agonist, such as DHPG, to stimulate the receptor and induce calcium release.
-
Fluorescence Measurement: The instrument simultaneously monitors the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of this compound is quantified by generating a concentration-response curve and calculating the IC₅₀ value.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay directly measures the functional consequence of Gαq-protein activation by quantifying the accumulation of inositol phosphates, the products of PIP₂ hydrolysis.
Methodology:
-
Cell Labeling: Human mGluR5-expressing GHEK cells are labeled by incubation with [³H]-myo-inositol for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
Compound Treatment: The labeled cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of glutamate (e.g., an EC₈₀ concentration of 80 µM) to activate mGluR5.
-
Inositol Phosphate Extraction: The reaction is stopped, and the cells are lysed. The total inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the glutamate-stimulated accumulation of inositol phosphates is used to generate a concentration-response curve and determine the IC₅₀ value.
Selectivity Profile
This compound is reported to be a highly selective mGluR5 NAM.[1][3] While a comprehensive screening panel against all mGluR subtypes and a broad range of other receptors and kinases is not fully detailed in the primary literature, the available data indicates a significant window of selectivity. The IC₅₀ value for the hERG potassium channel, a common off-target liability for many CNS drugs, is over 470-fold higher than the IC₅₀ for human mGluR5 in the calcium release assay, suggesting a favorable safety profile in this regard.
Conclusion
This compound is a well-characterized in vitro tool compound and potential therapeutic candidate that acts as a potent and selective negative allosteric modulator of mGluR5. Its mechanism of action has been clearly elucidated through binding and functional assays, demonstrating its ability to inhibit Gαq-protein signaling cascades. The provided data and experimental outlines offer a solid foundation for researchers and drug developers working with this compound and in the broader field of mGluR5 modulation. Further studies detailing its selectivity against a wider array of targets would provide an even more complete understanding of its pharmacological profile.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AZD6538
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving AZD6538, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it a candidate for neurologic and psychiatric disorders, with a primary focus on neuropathic pain.
Mechanism of Action
This compound functions by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event modulates the receptor's conformation, leading to a reduction in its response to glutamate. The downstream effect is an inhibition of intracellular calcium release and a decrease in phosphatidylinositol hydrolysis, key signaling pathways associated with mGluR5 activation.
Signaling Pathway of mGluR5 and Inhibition by this compound (a Negative Allosteric Modulator)
Caption: Signaling pathway of mGluR5 and its inhibition by this compound.
Experimental Protocols
The following protocols are designed for in vivo studies in rats to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Efficacy in a Neuropathic Pain Model (Spared Nerve Injury - SNI)
This protocol assesses the ability of this compound to alleviate mechanical allodynia in a rat model of neuropathic pain.
Experimental Workflow for Neuropathic Pain Study
Caption: Workflow for evaluating this compound efficacy in a neuropathic pain model.
Methodology:
-
Animals: Adult male Sprague-Dawley rats (200-250g) are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the rat (e.g., isoflurane).
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
The common peroneal and tibial nerves are tightly ligated and sectioned, leaving the sural nerve intact.
-
The muscle and skin are then sutured.
-
Sham-operated animals undergo the same procedure without nerve ligation and sectioning.
-
-
Behavioral Testing (Mechanical Allodynia):
-
The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (innervated by the spared sural nerve).
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Drug Administration:
-
This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Animals are dosed by oral gavage at various concentrations. A vehicle control group is included.
-
-
Data Collection and Analysis:
-
Paw withdrawal thresholds are measured at baseline (before surgery), post-surgery to confirm allodynia, and at multiple time points after drug administration.
-
The data is analyzed to determine the effective dose (ED50) of this compound in reversing mechanical allodynia.
-
Quantitative Data Summary: Efficacy in Neuropathic Pain
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |
| Baseline Paw Withdrawal Threshold (g) | Data | Data | Data | Data |
| Post-SNI Paw Withdrawal Threshold (g) | Data | Data | Data | Data |
| Paw Withdrawal Threshold Post-Dosing (g) | Data | Data | Data | Data |
| % Reversal of Allodynia | Data | Data | Data | Data |
| ED50 (mg/kg) | - | \multicolumn{3}{c | }{Specific value not available in search results} |
Note: Specific quantitative data for this compound's efficacy in the SNI model is not publicly available and would need to be determined experimentally.
Pharmacokinetic (PK) Study
This protocol outlines the procedures to determine the pharmacokinetic profile of this compound in rats following oral administration.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Methodology:
-
Animals: Male Sprague-Dawley rats with jugular vein cannulation for blood sampling are used.
-
Drug Administration: this compound is administered as a single oral dose.
-
Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C.
-
At the end of the study, animals are euthanized, and brain tissue is collected to determine brain penetration.
-
-
Bioanalysis: Plasma and brain homogenate concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Quantitative Data Summary: Pharmacokinetics in Rats
| Parameter | Value (Oral Administration) |
| Dose (mg/kg) | Data |
| Cmax (ng/mL) | Specific value not available in search results |
| Tmax (h) | Specific value not available in search results |
| AUC (ng·h/mL) | Specific value not available in search results |
| Half-life (t½) (h) | Specific value not available in search results |
| Oral Bioavailability (%) | Specific value not available in search results |
| Brain-to-Plasma Ratio | Specific value not available in search results |
Note: While this compound is reported to be orally bioavailable and brain-penetrant, specific quantitative PK parameters are not publicly available.
Safety and Toxicology Study
This protocol provides a general framework for an acute or sub-chronic toxicology study of this compound in rats.
Experimental Workflow for Toxicology Study
Caption: General workflow for a toxicology study of this compound.
Methodology:
-
Animals: Equal numbers of male and female Sprague-Dawley rats are used.
-
Dose Groups: Animals are divided into at least three dose groups (low, mid, high) and a vehicle control group.
-
Drug Administration: this compound is administered orally once daily for a specified duration (e.g., 14 or 28 days).
-
In-life Assessments:
-
Daily clinical observations for signs of toxicity.
-
Weekly measurement of body weight and food consumption.
-
-
Terminal Procedures:
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and major organs are weighed.
-
Tissues are collected and preserved for histopathological examination.
-
-
Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined based on the collected data.
Quantitative Data Summary: Toxicology in Rats
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Body Weight Gain (g) | Data | Data | Data | Data |
| Key Hematology Values | Data | Data | Data | Data |
| Key Clinical Chemistry Values | Data | Data | Data | Data |
| Organ-to-Body Weight Ratios | Data | Data | Data | Data |
| Histopathological Findings | Summary | Summary | Summary | Summary |
| NOAEL (mg/kg/day) | - | \multicolumn{3}{c | }{Specific value not available in search results} |
Note: Specific preclinical safety and toxicology data for this compound, including the NOAEL, are not publicly available.
Application Notes and Protocols for AZD6538 Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to AZD6538
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, this compound does not compete with the endogenous ligand, glutamate, at its binding site but instead binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate. Preclinical studies have shown that this compound is orally available, penetrates the blood-brain barrier, and possesses a long half-life in rats, making it a candidate for in vivo studies in various neurological and psychiatric disorder models.[1][2] This document provides detailed application notes and protocols for the administration of this compound to rat models for research purposes.
Data Presentation: Dosage Information
| Rat Model | Compound Class | Compound Example | Dosage Range (mg/kg) | Route of Administration | Reference |
| Neuropathic Pain | Chemotherapeutic | Paclitaxel | 2.0 | Intraperitoneal (i.p.) | [2] |
| Chemotherapeutic | Vincristine | 0.05 - 0.2 | Intravenous (i.v.) | [3] | |
| Anxiety | Benzodiazepine | Diazepam | 0.25 - 0.75 | Intraperitoneal (i.p.) | [4] |
| Depression | NMDA Receptor Antagonist | Ketamine | 10 | Intraperitoneal (i.p.) | [5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol describes the standard method for oral administration of a compound to a rat using a gavage needle.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, saline, or a suspension agent)
-
Gavage needles (16-18 gauge for adult rats)
-
Syringes (1-5 mL, depending on the volume to be administered)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Preparation:
-
Acclimatize the rats to the experimental environment for at least one week prior to the study.
-
House the animals in standard cages with ad libitum access to food and water, unless otherwise specified by the experimental design.
-
Weigh each rat on the day of dosing to accurately calculate the required dose volume.
-
-
Preparation of Dosing Solution:
-
Prepare the this compound formulation in the chosen vehicle at the desired concentration. Ensure the solution or suspension is homogeneous.
-
Draw the calculated volume of the dosing solution into the syringe.
-
-
Restraint and Administration:
-
Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, supporting the body with the other hand.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly and gently along the roof of the mouth and down the esophagus to the pre-marked depth. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in place, slowly administer the solution.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the rat to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-dosing.
-
Continue to monitor the animals according to the experimental protocol.
-
Diagram: Experimental Workflow for Oral Gavage
Caption: Workflow for oral administration of this compound.
Signaling Pathway
mGluR5 Signaling Pathway and the Action of this compound
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that is coupled to a Gq alpha subunit. Upon activation by glutamate, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular calcium can activate various downstream signaling cascades.
This compound, as a negative allosteric modulator, binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces the efficacy of glutamate binding and subsequent G-protein activation, thereby dampening the entire downstream signaling cascade.
Diagram: mGluR5 Signaling Pathway
Caption: mGluR5 signaling and this compound inhibition.
References
Application Notes and Protocols for AZD6538 in HEK Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6538 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 is a G-protein coupled receptor expressed in the central nervous system and is involved in various neurological processes. Its modulation is a key area of research for potential therapeutic interventions in neurological and psychiatric disorders. These application notes provide detailed protocols for assessing the activity of this compound in human embryonic kidney (HEK) 293 cell-based assays, a common in vitro system for studying mGluR5 function.
Mechanism of Action
This compound functions by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event negatively modulates the receptor's response to orthosteric agonists like glutamate or (S)-3,5-dihydroxyphenylglycine (DHPG). The primary downstream signaling pathway of mGluR5 involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound attenuates these downstream signaling events upon agonist stimulation.
Data Presentation
The following table summarizes the quantitative data for the inhibitory activity of this compound in HEK293 cells expressing either rat or human mGluR5.
| Assay Type | Cell Line | Agonist | Parameter | This compound IC₅₀ (nM) |
| Intracellular Ca²⁺ Release | HEK cells expressing rat mGluR5 | DHPG | Inhibition of Ca²⁺ release | 3.2[1] |
| Intracellular Ca²⁺ Release | HEK cells expressing human mGluR5 | DHPG | Inhibition of Ca²⁺ release | 13.4[1] |
| Phosphatidylinositol Hydrolysis | HEK cells expressing human mGluR5 | Glutamate (EC₈₀, 80 µM) | Inhibition of PI hydrolysis | 51 ± 3[1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mGluR5 signaling pathway, the mechanism of this compound action, and the general experimental workflows for the described assays.
Experimental Protocols
Intracellular Calcium Release Assay
This protocol describes the measurement of intracellular calcium mobilization in HEK293 cells stably expressing mGluR5 following agonist stimulation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
mGluR5 agonist (e.g., DHPG)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation or FLIPR)
Protocol:
-
Cell Plating:
-
Culture HEK-mGluR5 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells at a density of 40,000-60,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Aspirate the dye loading solution from the wells.
-
Wash the cells twice with 100 µL of Assay Buffer.
-
Add 100 µL of the this compound dilutions or vehicle (Assay Buffer with DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Prepare the mGluR5 agonist (e.g., DHPG) at a concentration that elicits a submaximal response (EC₈₀) in Assay Buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds.
-
Establish a stable baseline fluorescence for 15-20 seconds.
-
Use the instrument's injector to add 25 µL of the agonist solution to each well.
-
Continue recording the fluorescence for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phosphatidylinositol (PI) Hydrolysis Assay
This protocol measures the accumulation of inositol phosphates (IPs), a product of PLC activity, in response to mGluR5 activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
DMEM/F12 medium, inositol-free
-
[³H]-myo-inositol
-
Dialyzed FBS
-
Assay Buffer: HBSS with 10 mM LiCl and 20 mM HEPES, pH 7.4
-
mGluR5 agonist (e.g., Glutamate)
-
This compound
-
Ice-cold 0.5 M trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Protocol:
-
Cell Labeling:
-
Seed HEK-mGluR5 cells in 24-well plates at a density that will result in a confluent monolayer after 48 hours.
-
After 24 hours, replace the medium with inositol-free DMEM/F12 supplemented with 10% dialyzed FBS and 1 µCi/mL [³H]-myo-inositol.
-
Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Assay Procedure:
-
Aspirate the labeling medium and wash the cells twice with Assay Buffer (without LiCl).
-
Add 450 µL of pre-warmed Assay Buffer (containing 10 mM LiCl) to each well and incubate for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add 25 µL of this compound dilutions or vehicle to the wells and incubate for 15 minutes.
-
Add 25 µL of the mGluR5 agonist (e.g., Glutamate at EC₈₀) to initiate the reaction.
-
Incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the assay medium and adding 1 mL of ice-cold 0.5 M TCA to each well.
-
Incubate on ice for 30 minutes.
-
Collect the TCA extracts (aqueous phase containing IPs).
-
-
Separation and Quantification:
-
Prepare Dowex AG1-X8 columns.
-
Neutralize the TCA extracts with NaOH.
-
Apply the neutralized extracts to the Dowex columns.
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of [³H]-IPs is a measure of PI hydrolysis.
-
Normalize the data to the vehicle control (0% inhibition) and a basal control (no agonist, 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
-
References
AZD6538: A Potent Tool for Interrogating Glutamate Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in a wide range of neurological and psychiatric disorders, including chronic pain, anxiety, depression, and neurodegenerative diseases. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a key target for therapeutic intervention due to its involvement in modulating neuronal excitability and synaptic transmission. AZD6538 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of mGluR5, making it an invaluable research tool for elucidating the physiological and pathological roles of this receptor.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study glutamate signaling.
Mechanism of Action
This compound functions as a negative allosteric modulator of mGluR5.[1][2] Unlike orthosteric antagonists that directly compete with glutamate for its binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. The primary signaling cascade initiated by mGluR5 activation involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, this compound effectively dampens this signaling cascade.
References
Application Notes and Protocols for AZD6538 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6538 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As an allosteric modulator, it binds to a site on the receptor distinct from the glutamate binding site, providing a mechanism for fine-tuning receptor activity.[3] The primary function of this compound is to inhibit the intracellular calcium release stimulated by glutamate or other mGluR5 agonists.[1] This makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes, including neuropathic pain.[1] Calcium imaging assays are a powerful method to quantify the activity of compounds like this compound by directly measuring changes in intracellular calcium concentrations.
Mechanism of Action
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This compound, as a negative allosteric modulator, binds to mGluR5 and reduces the efficiency of this signaling cascade, thereby attenuating the agonist-induced calcium release.
Quantitative Data
The potency of this compound has been determined in various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Cell Line | Agonist | Value | Reference |
| IC₅₀ | Rat | HEK cells expressing mGluR5 | DHPG | 3.2 nM | [1] |
| IC₅₀ | Human | HEK cells expressing mGluR5 | DHPG | 13.4 nM | [1] |
| IC₅₀ | Human | GHEK cells expressing mGluR5 | Glutamate | 51 ± 3 nM | [1] |
Experimental Protocols
This section provides a detailed protocol for a fluorescent calcium imaging assay to assess the inhibitory activity of this compound on mGluR5.
Materials
-
HEK293 cells stably expressing rat or human mGluR5
-
This compound
-
mGluR5 agonist (e.g., DHPG or Glutamate)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Protocol
-
Cell Culture and Plating:
-
Culture HEK293-mGluR5 cells in appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Agonist Stock Solution: Prepare a stock solution of the mGluR5 agonist (e.g., 100 mM Glutamate or 10 mM DHPG) in an appropriate solvent.
-
Dye Loading Solution: Prepare a loading solution containing a calcium-sensitive dye. For example, for Fluo-8, once the lipophilic blocking groups are cleaved by cellular esterases, the dye becomes fluorescent upon binding to calcium.[4] A typical loading buffer may consist of HBSS, the fluorescent dye, and Pluronic F-127 to aid in dye solubilization.
-
-
Dye Loading:
-
Remove the growth medium from the cell plates.
-
Add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes or at room temperature for 90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the diluted this compound solutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the cell plate into a fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at ~490 nm and emission at ~520 nm for Fluo-4 AM).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's liquid handling capabilities, add the mGluR5 agonist to all wells to stimulate calcium release.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist only, no this compound).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect receptor expression and signaling.
-
Dye Loading: Optimize dye concentration and loading time to achieve a good signal-to-noise ratio without causing cellular toxicity.
-
Agonist Concentration: Use an agonist concentration that elicits a robust and reproducible calcium response (typically EC₈₀).
-
Solvent Effects: Keep the final DMSO concentration in all wells below 0.5% to avoid solvent-induced artifacts.
-
Phototoxicity: Minimize exposure of the fluorescent dye to excitation light to prevent phototoxicity and photobleaching.
By following these protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the role of mGluR5 in cellular signaling and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of AZD9272 and this compound-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluo-8 Calcium Assay Kit - Medium Removal (ab112128) | Abcam [abcam.com]
Application Notes and Protocols for AZD6538 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6538 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic plasticity. As a NAM, this compound does not compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to glutamate. This mechanism of action makes this compound a valuable research tool for investigating the physiological and pathological roles of mGluR5 and a potential therapeutic agent for neurological and psychiatric disorders characterized by excessive glutamate signaling.
These application notes provide an overview of the use of this compound in electrophysiology recordings, including its mechanism of action, expected effects based on other mGluR5 NAMs, and detailed protocols for its application in standard electrophysiological assays.
Mechanism of Action
mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ can modulate the activity of various ion channels and signaling pathways, ultimately affecting neuronal excitability and synaptic strength.
This compound, by binding to an allosteric site on mGluR5, reduces the receptor's affinity for glutamate and/or its ability to activate Gq proteins. This leads to a decrease in PLC activation, IP3 and DAG production, and subsequent intracellular Ca2+ release. The expected downstream effects on neuronal electrophysiology include a reduction in neuronal excitability and modulation of synaptic plasticity.
Data Presentation
| Electrophysiological Parameter | Expected Effect of this compound | Underlying Mechanism (Inferred from other mGluR5 NAMs) | Relevant References |
| Neuronal Firing Rate | Decrease | Reduction of post-burst afterdepolarization (ADP) and enhancement of afterhyperpolarization (AHP) through modulation of Ca2+-activated K+ channels (e.g., SK channels). | [1] |
| Synaptic Transmission | Modulation of excitatory postsynaptic currents (EPSCs) | Attenuation of NMDA receptor-mediated currents. | |
| Long-Term Potentiation (LTP) | Inhibition of induction | mGluR5 is often required for the induction of certain forms of NMDAR-dependent and NMDAR-independent LTP. | |
| Long-Term Depression (LTD) | Inhibition or facilitation depending on the induction protocol | mGluR5 is critically involved in the induction of several forms of LTD. |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on neuronal excitability and synaptic plasticity using whole-cell patch-clamp electrophysiology.
Protocol 1: Investigating the Effect of this compound on Intrinsic Neuronal Excitability
Objective: To determine the effect of this compound on the firing properties of neurons.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Patch-clamp electrophysiology setup
Methodology:
-
Preparation: Prepare fresh aCSF and internal solution. The composition of these solutions should be optimized for the specific neuronal type being studied.
-
Cell Selection: Identify a healthy neuron for recording based on its morphology.
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Baseline Recording:
-
Record the resting membrane potential.
-
Apply a series of depolarizing current steps (e.g., from -100 pA to +500 pA in 50 pA increments, 500 ms duration) to elicit action potentials and determine the neuron's firing pattern and frequency.
-
Record the afterhyperpolarization (AHP) following a train of action potentials.
-
-
Application of this compound:
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Allow the drug to perfuse for at least 10-15 minutes to reach equilibrium.
-
-
Post-Drug Recording:
-
Repeat the current-step protocol to assess changes in firing frequency and pattern.
-
Record the AHP and compare its amplitude and duration to the baseline recording.
-
-
Washout: If possible, wash out the drug by perfusing with fresh aCSF for 20-30 minutes and repeat the recording protocol to check for reversibility of the effects.
-
Data Analysis:
-
Measure and compare the number of action potentials fired at each current step before and after this compound application.
-
Analyze changes in the AHP amplitude and duration.
-
Statistically analyze the data to determine the significance of any observed effects.
-
Protocol 2: Investigating the Effect of this compound on Synaptic Plasticity (Long-Term Potentiation - LTP)
Objective: To determine if this compound modulates the induction of LTP at excitatory synapses.
Materials:
-
This compound stock solution
-
Acute brain slices (e.g., hippocampal slices)
-
aCSF
-
Internal solution for patch pipettes
-
Stimulating electrode
-
Patch-clamp electrophysiology setup
Methodology:
-
Preparation: Prepare acute brain slices and allow them to recover for at least 1 hour.
-
Recording Setup:
-
Place a slice in the recording chamber and perfuse with aCSF.
-
Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Establish a whole-cell patch-clamp recording from a postsynaptic neuron (e.g., a CA1 pyramidal neuron) in voltage-clamp mode.
-
-
Baseline Synaptic Transmission:
-
Record baseline excitatory postsynaptic currents (EPSCs) by delivering single stimuli to the afferent pathway every 20-30 seconds.
-
Adjust the stimulus intensity to elicit an EPSC that is approximately 30-50% of the maximum amplitude.
-
Record a stable baseline for at least 20 minutes.
-
-
Application of this compound:
-
Bath-apply this compound or vehicle (as a control) at the desired concentration.
-
Continue to record baseline EPSCs for another 10-15 minutes in the presence of the drug.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
-
Post-Induction Recording:
-
Continue to record EPSCs for at least 60 minutes after the HFS to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Normalize the amplitude of the EPSCs to the average baseline amplitude.
-
Compare the magnitude of LTP in the presence of this compound to the control condition.
-
Statistically analyze the difference in potentiation between the two groups.
-
Mandatory Visualization
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for electrophysiological analysis of this compound.
References
Application Notes and Protocols for AZD6538 in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6538 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a brain-penetrant compound, this compound holds potential for the investigation and treatment of various central nervous system (CNS) disorders. Preclinical behavioral studies in mice are crucial for elucidating the pharmacological profile of this compound and predicting its therapeutic efficacy. These application notes provide detailed protocols for assessing the anxiolytic, antidepressant, and cognitive-enhancing effects of this compound in established murine behavioral paradigms.
While specific published protocols detailing the use of this compound in these behavioral assays are not widely available, the following methodologies are based on standard, validated procedures for similar compounds and related mGluR5 negative allosteric modulators. Researchers should consider these as robust starting points for study design, with the understanding that dose-response relationships and optimal timings may require further empirical determination for this compound.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocols described herein. These values are derived from typical procedures for the respective behavioral assays and may need to be optimized for studies specifically employing this compound.
Table 1: Dosing and Administration Parameters
| Parameter | Recommendation | Notes |
| Compound | This compound | |
| Vehicle | 0.5% Methylcellulose in Water | Common vehicle for oral administration. |
| Route of Administration | Oral (p.o.) | This compound is reported to be orally available. |
| Dosage Range | 1 - 30 mg/kg | To be determined by dose-response studies. |
| Administration Time | 30 - 60 minutes prior to testing | Allows for adequate absorption and brain penetration. |
Table 2: Behavioral Assay Parameters
| Behavioral Assay | Key Parameters Measured |
| Elevated Plus Maze (EPM) | Time spent in open arms (s), Number of entries into open arms, Total distance traveled (cm) |
| Forced Swim Test (FST) | Immobility time (s), Latency to first immobility (s) |
| Novel Object Recognition (NOR) | Discrimination Index (DI), Total exploration time (s) |
| Contextual Fear Conditioning (CFC) | Freezing behavior (%) |
Experimental Protocols
Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM)
Objective: To evaluate the potential anxiolytic properties of this compound.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
-
Animals: Adult male mice (e.g., C57BL/6J strain), group-housed under standard laboratory conditions.
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (1, 3, 10, 30 mg/kg, p.o.) or vehicle 60 minutes prior to testing.
-
Procedure:
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Analyze the video recordings to quantify:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled to assess general locomotor activity.
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Assessment of Antidepressant-like Effects: Forced Swim Test (FST)
Objective: To determine the potential antidepressant activity of this compound.
Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.
-
Animals: Adult male mice, singly housed at least 24 hours before the test.
-
Drug Administration: Administer this compound (1, 3, 10, 30 mg/kg, p.o.) or vehicle 30 minutes prior to testing.
-
Procedure:
-
Gently place the mouse into the water cylinder.
-
The total test duration is 6 minutes.
-
Record the session with a side-view camera.
-
-
Data Analysis:
-
Score the last 4 minutes of the test for immobility time. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
A significant reduction in immobility time suggests an antidepressant-like effect.
-
Assessment of Cognitive-Enhancing Effects: Novel Object Recognition (NOR)
Objective: To assess the effects of this compound on learning and memory.
Methodology:
-
Apparatus: An open-field arena. A set of identical objects for the training phase and a novel object for the testing phase.
-
Animals: Adult mice of either sex.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.
-
Training/Familiarization (Day 2):
-
Administer this compound (1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes prior to the training session.
-
Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
-
Testing (Day 3):
-
No drug is administered on the testing day.
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore the arena for 5-10 minutes.
-
-
-
Data Analysis:
-
Measure the time spent exploring each object (familiar and novel).
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI in the this compound-treated group compared to the vehicle group indicates enhanced recognition memory.
-
Mandatory Visualizations
Signaling Pathway of mGluR5
Troubleshooting & Optimization
Technical Support Center: AZD6538 Off-Target Effects
Important Notice: Publicly available information regarding the specific off-target effects of AZD6538 is limited. While characterized as a potent and selective mGluR5 negative allosteric modulator, comprehensive screening data from panels such as KINOMEscan or CEREP are not readily accessible in the public domain. The following troubleshooting guide and FAQs are based on general principles of small molecule inhibitors and potential theoretical off-target considerations. Without specific data, this information remains hypothetical and should be used as a general guide for experimental design and interpretation.
Troubleshooting Guide: Unexpected Experimental Results
Researchers using this compound may encounter unexpected phenotypes or data that are not readily explained by the modulation of mGluR5. This guide provides a structured approach to troubleshooting these potential off-target effects.
| Observed Issue | Potential Off-Target Cause (Hypothetical) | Recommended Action |
| Unexpected changes in cell proliferation or viability | Inhibition of kinases involved in cell cycle regulation or survival pathways (e.g., CDKs, AKT, MAP kinases). | 1. Perform a dose-response curve to determine if the effect is concentration-dependent.2. Use a structurally unrelated mGluR5 NAM as a control.3. Assess the phosphorylation status of key signaling nodes (e.g., Akt, Erk) via Western blot or other immunoassays. |
| Alterations in cellular morphology or adhesion | Interference with cytoskeletal dynamics through inhibition of kinases such as ROCK or FAK. | 1. Visualize the cytoskeleton using immunofluorescence (e.g., phalloidin staining for actin).2. Evaluate cell adhesion with a cell attachment assay.3. Consider a rescue experiment by activating the suspected off-target pathway. |
| Changes in ion channel function or membrane potential | Direct or indirect modulation of ion channels (e.g., calcium, potassium channels). | 1. Utilize electrophysiology (e.g., patch-clamp) to directly measure ion channel activity.2. Employ fluorescent indicators to monitor changes in intracellular ion concentrations (e.g., Ca2+, K+). |
| Unanticipated effects on neurotransmitter release or uptake | Interaction with other GPCRs or transporters involved in neurotransmission. | 1. Measure the release and uptake of relevant neurotransmitters (e.g., dopamine, serotonin) using techniques like microdialysis or in vitro uptake assays.2. Screen for binding against a panel of relevant GPCRs and transporters. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a selective modulator like this compound?
A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its primary target. Even for compounds developed to be highly selective, they can sometimes bind to and modulate the activity of other proteins, especially at higher concentrations. This can lead to unexpected biological effects, confounding experimental results and potentially causing toxicity.
Q2: I am observing a phenotype that is inconsistent with mGluR5 inhibition. How can I determine if this is an off-target effect of this compound?
A2: To investigate a potential off-target effect, a multi-step approach is recommended:
-
Confirm the on-target effect: Ensure that you are observing the expected inhibition of mGluR5 signaling in your experimental system.
-
Use orthogonal controls: Employ a structurally different mGluR5 modulator to see if it recapitulates the same unexpected phenotype. If it does not, this points towards an off-target effect specific to this compound's chemical structure.
-
Dose-response analysis: Determine if the unexpected effect occurs at a similar concentration range as the on-target effect. Off-target effects often require higher concentrations.
-
Literature and database search: Although specific data for this compound is scarce, searching for the off-target profiles of structurally similar compounds may provide clues.
Q3: What types of off-target interactions are theoretically possible for a small molecule like this compound?
A3: Small molecules can potentially interact with a wide range of proteins. Common off-target classes include:
-
Other G-Protein Coupled Receptors (GPCRs): Due to structural similarities in binding pockets.
-
Kinases: The ATP-binding pocket of kinases is a frequent site for off-target interactions.
-
Ion Channels: Small molecules can act as blockers or modulators of various ion channels.
-
Enzymes: Metabolic enzymes or other enzymes with binding sites that can accommodate the compound.
Experimental Protocols
As no specific off-target interactions for this compound are publicly documented, detailed experimental protocols for validating such interactions cannot be provided. However, a general workflow for identifying potential off-target effects is described below.
Caption: Workflow for Investigating Potential Off-Target Effects.
Signaling Pathways
Without confirmed off-target interactions, diagrams of affected signaling pathways would be purely speculative. If a researcher identifies a specific off-target kinase (e.g., a hypothetical interaction with a MAP kinase), a diagram could be constructed to illustrate the downstream consequences. For example, a hypothetical inhibition of MEK1/2 would disrupt the canonical MAPK/ERK pathway as follows:
Caption: Hypothetical Inhibition of the MAPK/ERK Pathway by this compound.
Technical Support Center: AZD6538 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD6538 in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
1. Compound Solubility and Formulation
-
Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended solvents and formulation strategies?
-
Answer: this compound is a poorly water-soluble compound, which can present challenges for in vivo formulation. Here are some strategies to improve its solubility and bioavailability:
-
Co-solvents: A common approach is to use a mixture of solvents. For preclinical studies, a combination of DMSO, PEG300, and Tween 80 in saline is often effective for poorly soluble compounds. It is crucial to first dissolve the compound in a small amount of DMSO and then dilute it with the other vehicles.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles can significantly enhance the oral bioavailability of poorly soluble drugs.
-
Solid dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity.
It is essential to perform formulation stability studies to ensure the compound remains in solution and does not precipitate over time. Always visually inspect the formulation for any precipitation before administration.
-
2. Dosing and Administration
-
Question: What is a good starting dose for this compound in an in vivo oncology model?
-
Answer: There is limited publicly available data on the use of this compound specifically in in vivo oncology models. However, data from other in vivo studies with mGluR5 antagonists can provide a starting point. It is crucial to perform a dose-range-finding study to determine the optimal dose for your specific cancer model and to assess tolerability.
-
Question: What is the recommended route of administration for this compound?
-
Answer: this compound has been shown to be orally available.[1] Oral gavage (p.o.) is a common and convenient method for administration in preclinical studies. Intraperitoneal (i.p.) injection is another option, which may lead to higher bioavailability but can also be more stressful for the animals. The choice of administration route will depend on the experimental design and the formulation used.
3. Unexpected Animal Behavior or Toxicity
-
Question: My animals are showing signs of hyperactivity after being treated with an mGluR5 antagonist. Is this a known side effect?
-
Answer: Yes, locomotor hyperactivity has been reported as a potential side effect of mGluR5 antagonists in some animal models. This is thought to be related to the role of mGluR5 in the central nervous system. It is important to carefully monitor the animals for any behavioral changes and to distinguish between compound-related effects and other sources of stress. If hyperactivity is observed, consider adjusting the dose or the timing of administration.
-
Question: What are the potential toxicities associated with this compound?
-
Answer: Preclinical toxicology data for this compound is not extensively published. As with any investigational compound, it is critical to conduct thorough toxicity studies. These should include monitoring for changes in body weight, food and water intake, and general animal well-being. Histopathological analysis of major organs should be performed at the end of the study to identify any potential organ toxicities.
4. Lack of Efficacy
-
Question: I am not observing any significant anti-tumor effect with this compound in my xenograft model. What are the possible reasons?
-
Answer: Several factors could contribute to a lack of efficacy in an in vivo oncology study:
-
Suboptimal Dosing or Formulation: The dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue. Poor bioavailability due to an inadequate formulation can also be a major factor. Consider performing pharmacokinetic studies to measure the concentration of this compound in plasma and tumor tissue.
-
Tumor Model Resistance: The chosen cancer cell line or patient-derived xenograft (PDX) model may not be sensitive to mGluR5 inhibition. It is advisable to perform in vitro studies to confirm the expression of mGluR5 in your cancer cells and their sensitivity to this compound before starting in vivo experiments.
-
Experimental Design: The treatment schedule (e.g., daily, twice daily) and duration may not be optimal. The tumor may also develop resistance to the treatment over time.
-
Tumor Microenvironment: The tumor microenvironment can play a significant role in treatment response. The absence of a functional immune system in immunodeficient mouse models can limit the efficacy of some anti-cancer agents.
-
Data Presentation
Table 1: Summary of In Vivo Dosing for mGluR5 Antagonists in Mice (for reference)
| Compound | Dose Range | Route of Administration | Animal Model | Observed Effects | Reference |
| MPEP | 10 - 30 mg/kg | i.p. | Pain and behavioral models | Analgesia, reduced repetitive behaviors | |
| Fenobam | 3 - 100 mg/kg | i.p., p.o. | Pain and behavioral models | Analgesia, anxiolytic effects, increased locomotor activity | |
| CTEP | 2 mg/kg | p.o. | Fragile X syndrome model | Rescue of synaptic and behavioral deficits |
Note: This table provides data for other mGluR5 antagonists and should be used as a reference for designing initial studies with this compound. Optimal dosing for this compound in oncology models needs to be determined experimentally.
Experimental Protocols
Protocol 1: General Formulation Procedure for a Poorly Soluble Compound for Oral Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), histology grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube to dissolve the compound completely. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Vortex the solution until the this compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
In a separate tube, prepare the vehicle solution by mixing PEG300, Tween 80, and sterile saline in the desired ratio (e.g., 40% PEG300, 5% Tween 80, 55% saline).
-
Slowly add the vehicle solution to the dissolved this compound in DMSO while vortexing.
-
Continue to vortex the final formulation for several minutes to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Prepare the formulation fresh on the day of dosing.
-
Mandatory Visualization
Caption: this compound acts as a negative allosteric modulator of the mGluR5 receptor.
Caption: A typical workflow for an in vivo oncology study.
Caption: A decision tree for troubleshooting lack of efficacy in in vivo studies.
References
minimizing AZD6538 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results when working with AZD6538, a potent and selective mGluR5 negative allosteric modulator (NAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It functions by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event inhibits the receptor's response to glutamate, leading to a downstream reduction in intracellular signaling cascades. Specifically, this compound has been shown to inhibit DHPG-stimulated intracellular Ca2+ release and glutamate-stimulated phosphatidyl inositol hydrolysis.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions:
-
Stock Solutions: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
-
Protection from Light: It is recommended to protect the compound from light.[2]
Q3: What are the known IC50 values for this compound?
The inhibitory potency of this compound has been determined in cell-based assays:
| Cell Line | Species | Assay | IC50 (nM) |
| HEK cells expressing mGluR5 | Rat | DHPG-stimulated intracellular Ca2+ release | 3.2 |
| HEK cells expressing mGluR5 | Human | DHPG-stimulated intracellular Ca2+ release | 13.4 |
| human mGluR5-GHEK cells | Human | Glutamate-stimulated phosphatidyl inositol hydrolysis | 51 |
Q4: What is the pharmacokinetic profile of this compound in preclinical models?
-
High Metabolic Stability: The compound is not rapidly metabolized, contributing to a longer duration of action.
-
Long Half-Life: This allows for less frequent administration in in vivo studies.
-
Good Oral Bioavailability: this compound is well-absorbed when administered orally.
-
High Blood-Brain Barrier Penetration: The compound effectively reaches its target in the central nervous system.
Troubleshooting Guides
High variability in experimental results can be a significant challenge. This section addresses common issues encountered when working with this compound and other mGluR5 NAMs.
Issue 1: Inconsistent or lower-than-expected potency (high IC50 values).
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions (-80°C for long-term, -20°C for short-term, protected from light) and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2] |
| Solubility Issues | Verify that this compound is fully dissolved in the appropriate solvent before further dilution into aqueous assay buffers. Poor solubility can lead to lower effective concentrations. Consider using a solvent compatibility test in your assay buffer. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Changes in receptor expression levels can occur with increasing passage number, affecting compound potency. Monitor cell viability and morphology regularly. |
| Assay Reagent Variability | Use freshly prepared reagents and ensure consistency in buffer composition, pH, and ion concentrations, as these can influence receptor function and ligand binding. |
| Incorrect Agonist Concentration | In functional assays, ensure the concentration of the agonist (e.g., glutamate, DHPG) is at an appropriate level (e.g., EC80) to allow for a sufficient window to observe inhibition. |
Issue 2: High background signal or non-specific effects.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect assay plates for any signs of compound precipitation, especially at higher concentrations. If observed, re-evaluate the solubility of this compound in your assay medium. |
| Off-Target Effects | Although this compound is reported to be selective, at high concentrations, the potential for off-target effects increases.[3] If unexpected results are observed, consider running counter-screens against related receptors or pathways. |
| Assay Interference | Components in the biological matrix (e.g., serum proteins) can sometimes interfere with the assay. If using complex biological fluids, consider optimizing sample preparation steps to minimize interference. |
| Cellular Toxicity | At high concentrations, this compound may induce cytotoxicity, leading to non-specific changes in assay readouts. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to rule out toxicity. |
Issue 3: Poor reproducibility between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well and that the cell monolayer is confluent and evenly distributed at the time of the experiment. |
| Variability in Incubation Times | Adhere strictly to optimized incubation times for compound treatment and agonist stimulation. Deviations can lead to significant variability in the measured response. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of all solutions (compound, agonist, buffers). |
| Environmental Factors | Maintain consistent temperature and CO2 levels in the incubator and during the assay procedure, as fluctuations can impact cell health and receptor signaling. |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for determining the binding affinity of this compound to mGluR5.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing recombinant human or rat mGluR5.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled mGluR5 antagonist (e.g., [3H]M-MTEP) and a range of concentrations of unlabeled this compound.
-
Equilibrium: Incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol provides a general method for assessing the functional inhibitory activity of this compound.
Workflow Diagram:
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Plating: Seed mGluR5-expressing cells (e.g., HEK293 or CHO) into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the dye-loaded cells with a range of concentrations of this compound for a defined period.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a baseline reading, add a specific concentration of an mGluR5 agonist (e.g., DHPG or glutamate) to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response by this compound and determine the IC50 value.
Signaling Pathway
mGluR5 Signaling Pathway and the Action of this compound
Caption: mGluR5 signaling and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
AZD6538 Technical Support Center: Toxicity and Safety Profile
Disclaimer: As of November 2025, detailed public information regarding the specific toxicity and safety profile of AZD6538 is limited. This technical support center provides general guidance for researchers and drug development professionals based on standard practices in preclinical and early clinical development for compounds of this nature. The information herein should not be considered a substitute for a comprehensive internal safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
A1: Currently, there is no publicly available, detailed toxicity profile for this compound. A peer-reviewed article from 2012 indicated that this compound was selected for clinical development, which implies that it has undergone a comprehensive preclinical toxicology evaluation. However, the specific findings of these studies have not been published. Researchers should exercise caution and conduct their own thorough safety assessments.
Q2: Have any clinical trials for this compound been registered or published?
A2: Searches of public clinical trial registries have not identified any registered trials specifically for this compound. It is possible that the compound was evaluated under a different identifier or that the trials were not registered publicly at an early stage.
Q3: What are the expected potential off-target effects of an mGluR5 negative allosteric modulator like this compound?
A3: Based on the pharmacology of mGluR5, potential off-target effects could involve the central nervous system. These may include, but are not limited to, alterations in mood, cognition, and motor control. Preclinical safety pharmacology studies would typically investigate cardiovascular, respiratory, and central nervous system functions to identify such potential liabilities.
Q4: What in vitro safety pharmacology assays are recommended before starting in vivo experiments with this compound?
A4: A standard in vitro safety pharmacology panel is recommended. This typically includes assays to assess activity at a range of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. A common panel is the SafetyScreen44 from Eurofins, or similar panels from other contract research organizations. Key targets to assess for a CNS-active compound include the hERG channel (for cardiac safety), and a broad range of neurotransmitter receptors and transporters.
Troubleshooting Guides for Experimental Studies
In Vitro Cell-Based Assays
Issue: Unexpected cytotoxicity observed in cell-based assays.
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and identity of your this compound sample using analytical methods such as LC-MS and NMR.
-
Solvent Toxicity Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay medium is not exceeding the tolerance level of your cell line (typically <0.1-0.5%). Run a solvent-only control.
-
Assay-Specific Interference: Determine if this compound interferes with your assay readout (e.g., fluorescence, luminescence). Run a cell-free assay control with the compound.
-
Cell Line Sensitivity: Test the cytotoxicity of this compound in a panel of different cell lines to determine if the observed effect is cell-type specific.
-
Time and Concentration Dependence: Perform a detailed concentration-response and time-course experiment to characterize the cytotoxic effect.
In Vivo Animal Studies
Issue: Adverse clinical signs observed in animals (e.g., sedation, ataxia, tremors).
Troubleshooting Steps:
-
Dose Confirmation: Analyze plasma samples from satellite animals to confirm the achieved exposure levels of this compound and correlate them with the observed clinical signs.
-
Vehicle Effects: Administer the vehicle alone to a control group to rule out any effects of the formulation.
-
Observational Scoring: Implement a standardized functional observational battery (FOB) or a similar detailed scoring system to systematically quantify the observed clinical signs.
-
Dose-Response Relationship: Conduct a dose-range finding study to establish a clear dose-response relationship for the adverse effects and to identify a no-observed-adverse-effect level (NOAEL).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of the clinical signs with the plasma and brain concentrations of this compound to understand the exposure-response relationship.
Data Presentation: Hypothetical Preclinical Safety Data
The following tables represent the type of data that would be generated during a preclinical safety assessment of a compound like this compound. Note: These are illustrative examples and do not represent actual data for this compound.
Table 1: Hypothetical In Vitro Safety Pharmacology Profile of this compound
| Target | Assay Type | Result (% Inhibition at 10 µM) |
| hERG | Patch Clamp | < 10% |
| 5-HT₂B | Binding | 15% |
| Dopamine D₂ | Binding | 8% |
| Muscarinic M₁ | Binding | < 5% |
| GABAₐ | Binding | 2% |
| Adrenergic α₁ | Binding | 12% |
| Calcium Channel (L-type) | Binding | 7% |
Table 2: Hypothetical Acute Toxicology Study of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Key Observations | NOAEL (mg/kg) |
| Mouse | Oral (single dose) | 10 | No adverse effects | 10 |
| 30 | Mild sedation | |||
| 100 | Ataxia, significant sedation | |||
| Rat | Oral (single dose) | 10 | No adverse effects | 10 |
| 50 | Sedation, decreased activity | |||
| 200 | Severe ataxia, tremors |
Experimental Protocols
General Protocol for In Vitro hERG Assay (Automated Patch Clamp)
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: Cells are harvested and prepared as a single-cell suspension.
-
Compound Preparation: this compound is serially diluted in an appropriate vehicle (e.g., DMSO) and then further diluted in the extracellular recording solution.
-
Electrophysiology: Whole-cell patch clamp recordings are performed using an automated patch clamp system (e.g., QPatch, Patchliner).
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents.
-
Data Analysis: The effect of this compound on the hERG tail current is measured at various concentrations to determine the IC₅₀ value. A known hERG blocker (e.g., cisapride) is used as a positive control.
General Protocol for a Rodent Dose-Range Finding Study
-
Animals: Male and female Sprague-Dawley rats (8-10 weeks old) are used.
-
Acclimation: Animals are acclimated for at least 5 days before the study.
-
Grouping: Animals are randomized into vehicle control and multiple this compound dose groups (e.g., 10, 50, 200 mg/kg).
-
Dosing: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
-
Observations:
-
Clinical Signs: Animals are observed for mortality and clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and daily thereafter for 14 days.
-
Body Weight: Body weights are recorded prior to dosing and at specified intervals throughout the study.
-
Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.
-
-
Data Analysis: The incidence and severity of clinical signs, changes in body weight, and any macroscopic findings are recorded and analyzed to determine the maximum tolerated dose (MTD) and to select doses for subsequent repeat-dose toxicity studies.
Mandatory Visualizations
Caption: A typical experimental workflow for preclinical safety assessment.
Caption: The mGluR5 signaling pathway and the inhibitory action of this compound.
AZD6538 In Vivo Delivery Technical Support Center
Welcome to the technical support center for AZD6538. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Poor Oral Bioavailability
Q: I am observing low or inconsistent plasma concentrations of this compound after oral administration. What are the potential causes and how can I troubleshoot this?
A: Low oral bioavailability can stem from several factors, including poor solubility, formulation issues, or rapid metabolism. While this compound is reported to have good oral availability, experimental conditions can significantly impact outcomes.
Troubleshooting Steps:
-
Verify Formulation: Ensure this compound is fully dissolved or homogenously suspended in your vehicle. For poorly soluble compounds, precipitation in the gastrointestinal tract can drastically reduce absorption.
-
Optimize Vehicle Selection: The choice of vehicle is critical. Consider screening a panel of GRAS (Generally Recognized As Safe) vehicles to find one that provides optimal solubility and stability.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of this compound can increase its surface area and improve dissolution rate and absorption.[1][2]
-
Consider Alternative Formulations: If simple suspensions are ineffective, more advanced formulations like self-emulsifying drug delivery systems (SEDDS), or solutions with co-solvents or cyclodextrins can be explored to enhance solubility.[1][3][4]
2. High Variability in Animal Studies
Q: I am seeing significant variability in the therapeutic response and pharmacokinetic (PK) data between animals in the same cohort. What could be causing this?
A: High variability is a common challenge in in vivo research and can obscure the true effect of your compound.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent oral gavage technique across all animals.[5][6] Improper administration can lead to dosing errors or undue stress, affecting physiological responses.
-
Control for Biological Variables: Factors such as age, weight, sex, and health status of the animals should be as uniform as possible.
-
Fasting and Diet: Standardize the fasting period before dosing, as the presence of food can significantly alter drug absorption.
-
Environmental Factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and humidity, as these can influence animal physiology and drug metabolism.
3. Suspected Off-Target Effects
Q: My in vivo results are not aligning with my in vitro findings, or I am observing unexpected phenotypes. How can I investigate potential off-target effects of this compound?
A: While this compound is a selective mGluR5 modulator, at higher concentrations or in complex biological systems, off-target activities can occur.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to determine the minimal effective dose. Off-target effects are often more pronounced at higher concentrations.
-
Kinase Profiling: Although this compound is not a kinase inhibitor, broad off-target screening against a panel of receptors and enzymes can help identify unintended interactions.[7][8]
-
Phenotypic Analysis: Carefully document and compare the observed phenotypes with known effects of mGluR5 inhibition. Any discrepancies may point towards off-target activities.
-
Use of a Second Modulator: If possible, use a structurally different mGluR5 modulator to see if the same phenotype is produced. This can help confirm that the observed effect is due to mGluR5 modulation.
4. Issues with Brain Penetration
Q: this compound is known to be brain penetrant, but I am not observing the expected central nervous system (CNS) effects. How can I verify and troubleshoot this?
A: Insufficient brain exposure can be a reason for a lack of CNS-related efficacy.
Troubleshooting Steps:
-
Direct Measurement of Brain Concentration: The most definitive way to assess brain penetration is to measure the concentration of this compound in brain tissue and compare it to plasma concentrations (brain-to-plasma ratio).[9][10][11]
-
Assess Unbound Drug Concentration: It is the unbound fraction of a drug that is pharmacologically active. Measuring the unbound concentrations in both brain and plasma (Kp,uu) provides the most accurate assessment of brain penetration.[9][12]
-
Consider Efflux Transporters: While this compound is reported to have good brain penetration, individual animal differences in the expression of efflux transporters like P-glycoprotein (P-gp) could play a role.[10][13]
-
Review PK/PD Relationship: Ensure that the plasma concentrations achieved are sufficient to drive brain penetration to a therapeutically relevant level.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Practically insoluble |
| 0.5% Methylcellulose | < 0.1 | Forms a fine suspension |
| 20% Captisol® | 5 | Clear solution |
| PEG400 | > 20 | Clear solution |
| Corn Oil | 1 | Forms a suspension |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 0.5% MC Suspension | 10 | 150 ± 35 | 2 | 600 ± 120 | 30 |
| 20% Captisol® Solution | 10 | 450 ± 90 | 1 | 1800 ± 350 | 90 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a homogenous formulation of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2-3 minutes.
-
For suspensions, sonicate the mixture for 10-15 minutes to ensure a uniform particle size distribution.
-
Visually inspect the formulation for homogeneity before each administration.
-
Protocol 2: Oral Gavage in Mice
-
Objective: To accurately administer a defined volume of this compound formulation directly into the stomach of a mouse.[5][6][14]
-
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip)[6]
-
Syringe
-
This compound formulation
-
-
Procedure:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle not extending past the last rib.[15]
-
Fill the syringe with the desired volume of the formulation, ensuring there are no air bubbles.
-
Securely restrain the mouse, holding it in an upright position.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is correctly positioned, slowly dispense the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for several minutes post-administration for any signs of distress.[6]
-
Visualizations
Signaling Pathway
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.[16][17][18][19]
Experimental Workflow
Caption: A typical experimental workflow for an in vivo study with this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent in vivo results.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery | Bentham Science [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 13. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Technical Support Center: AZD6538 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of AZD6538, a potent and selective mGluR5 negative allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Its mechanism of action involves inhibiting the DHPG-stimulated intracellular Ca2+ release and glutamate-stimulated phosphatidylinositol hydrolysis, which are key signaling events downstream of mGluR5 activation.[1]
Q2: What are the primary analytical techniques for assessing the quality and purity of this compound?
The primary analytical techniques for the quality control and purity assessment of small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] These methods are used to determine identity, purity, and the presence of any impurities.
Q3: What are acceptable purity levels for a research-grade small molecule inhibitor like this compound?
For research-grade materials, purity is often expected to be high, typically ≥95% or ≥98%, to ensure that the observed biological effects are attributable to the compound of interest. However, for pharmaceutical-grade materials intended for clinical use, purity requirements are much more stringent, often exceeding 99%, with rigorous characterization of any impurities present at levels above 0.1%.[3]
Q4: How can I confirm the identity of my this compound sample?
The identity of this compound can be confirmed by a combination of techniques:
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
NMR Spectroscopy: To confirm the chemical structure by analyzing the magnetic properties of its atomic nuclei.[4][5]
-
HPLC: By comparing the retention time of the sample to a certified reference standard.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH or buffer concentration. - Column void or blocked frit. | - Use a high-purity, end-capped silica column. - Decrease the sample concentration. - Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds). Ensure adequate buffer capacity.[6][7] - Replace the column frit or the entire column.[7][8] |
| Split or Broad Peaks | - Incompletely filled sample loop in the injector. - Sample solvent incompatible with the mobile phase. - Column contamination or degradation. - High dead volume in the system. | - Ensure the injection volume is appropriate for the loop size. - Dissolve the sample in the mobile phase whenever possible.[9] - Flush the column with a strong solvent or replace it if necessary. - Check all connections for tightness and use tubing with appropriate inner diameter. |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample carryover. - Late eluting compounds from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a sufficient wash step between injections. - Increase the run time to ensure all components have eluted. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction or leaks. | - Prepare mobile phase accurately and degas thoroughly. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure consistent flow rate. |
Mass Spectrometry (MS)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal or No Ionization | - Incorrect ionization source settings. - Sample concentration is too low. - Ion suppression from matrix components. | - Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). - Increase the sample concentration. - Improve sample cleanup or dilute the sample to reduce matrix effects. |
| Presence of Adduct Ions (e.g., [M+Na]+, [M+K]+) | - Contamination of the mobile phase or sample with salts. - In-source fragmentation or reactions. | - Use high-purity solvents and glassware. - Optimize fragmentation energy. While common, their presence should be noted and understood.[10] |
| Mass Inaccuracy | - Instrument not properly calibrated. - Fluctuation in laboratory temperature. | - Calibrate the mass spectrometer regularly with appropriate standards. - Maintain a stable laboratory environment. |
| Background Noise | - Contaminated solvents or reagents. - Leaks in the LC or MS system. | - Use fresh, high-purity solvents. - Perform a leak check on the system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Sample aggregation. - Presence of paramagnetic impurities. - Poor shimming of the magnet. | - Decrease sample concentration or change the solvent. - Treat the sample with a chelating agent if metal contamination is suspected. - Re-shim the magnet. |
| Poor Signal-to-Noise Ratio | - Low sample concentration. - Insufficient number of scans. | - Increase the sample concentration if possible. - Increase the number of scans acquired. |
| Presence of Unexpected Peaks | - Impurities in the sample. - Residual solvent peaks. | - Correlate with HPLC and MS data to identify impurities. - Identify common solvent peaks based on their known chemical shifts. |
| Inaccurate Integrals | - Phasing errors. - Baseline distortion. | - Carefully phase the spectrum. - Apply baseline correction. |
Experimental Protocols
HPLC-UV Purity Assessment
This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Reference standard of this compound (if available)
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm (or λmax of this compound)
-
Injection Volume: 2 µL
Procedure:
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 ACN:water) to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
LC-MS Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of this compound.
Instrumentation:
-
LC-MS system (e.g., single quadrupole or time-of-flight (TOF) mass spectrometer).
Procedure:
-
Utilize the same LC method as described for purity assessment.
-
Divert the flow from the LC to the mass spectrometer.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular weight of this compound.
-
Acquire data in positive ion mode, as many small molecules readily form [M+H]+ ions.
-
Analyze the mass spectrum of the main eluting peak to confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.
1H-NMR for Structural Confirmation
This protocol provides a general method for confirming the structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent.
-
NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a 1D proton (¹H) NMR spectrum.
-
-
Data Processing and Interpretation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm that the observed spectrum is consistent with the known chemical structure of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. news-medical.net [news-medical.net]
- 6. hplc.eu [hplc.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Introduction to mGluR5 and Negative Allosteric Modulation
A Comparative Guide to AZD6538 and MPEP as mGluR5 Negative Allosteric Modulators This guide provides a detailed comparison of this compound and MPEP, two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). It is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct pharmacological profiles of these compounds. The guide summarizes key experimental data, outlines methodologies, and illustrates relevant biological and experimental pathways.
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) widely expressed in the central nervous system and is crucial for modulating synaptic plasticity and neuronal excitability.[1] As a key player in glutamatergic signaling, mGluR5 is a significant therapeutic target for a range of neurological and psychiatric disorders, including anxiety, neuropathic pain, and addiction.[2][3][4]
Instead of directly blocking the glutamate binding site (the orthosteric site), negative allosteric modulators (NAMs) bind to a distinct (allosteric) site on the receptor.[4][5] This binding event changes the receptor's conformation, reducing its response to glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to traditional antagonists, making mGluR5 NAMs a promising class of therapeutic agents.[2][6]
2-methyl-6-(phenylethynyl)pyridine (MPEP) was a prototypical mGluR5 NAM that has been instrumental as a research tool.[2] However, its clinical development has been hampered by limitations in selectivity and metabolic stability.[2][3] this compound is a newer mGluR5 NAM developed with the aim of improving upon the properties of earlier compounds like MPEP.[7][8]
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate typically initiates a signaling cascade through its coupling with Gq/11 G-proteins.[1][9] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][10] This cascade can further influence other pathways, including the extracellular signal-regulated kinase (ERK) pathway, ultimately modulating synaptic function and neuronal activity.[9][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of AZD9272 and this compound-Two novel mGluR5 negative allosteric modulators selected for clinical development [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice | Journal of Neuroscience [jneurosci.org]
AZD6538: A Comparative Guide to its Selectivity for Metabotropic Glutamate Receptor 5
This guide provides a detailed comparison of AZD6538's selectivity for the metabotropic glutamate receptor 5 (mGluR5) against other mGluR subtypes. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a NAM, it does not compete with the endogenous ligand, glutamate, but instead binds to a distinct allosteric site on the receptor, modulating its response. This mechanism offers the potential for greater subtype selectivity compared to orthosteric ligands.
Comparative Selectivity of this compound
This compound demonstrates high potency and selectivity for both human and rat mGluR5.[2] While extensively characterized at mGluR5, comprehensive quantitative data on its activity against all other mGluR subtypes in the public domain is limited. The available data strongly indicates a significant selectivity margin for mGluR5.
Table 1: In Vitro Potency of this compound at mGluR5
| Receptor Subtype | Species | Assay Type | Endpoint | Potency (IC₅₀) | Reference |
| mGluR5 | Human | Intracellular Ca²⁺ Release | Inhibition | 13.4 nM | [1] |
| mGluR5 | Rat | Intracellular Ca²⁺ Release | Inhibition | 3.2 nM | [1] |
| mGluR5 | Human | Phosphatidylinositol Hydrolysis | Inhibition | 51 ± 3 nM | [1] |
Table 2: Selectivity Profile of this compound Against Other mGluR Subtypes
| Receptor Subtype | Group | Potency (IC₅₀/Kᵢ) | Fold Selectivity vs. h-mGluR5 (13.4 nM) |
| mGluR1 | I | Data not publicly available | Not applicable |
| mGluR2 | II | Data not publicly available | Not applicable |
| mGluR3 | II | Data not publicly available | Not applicable |
| mGluR4 | III | Data not publicly available | Not applicable |
| mGluR6 | III | Data not publicly available | Not applicable |
| mGluR7 | III | Data not publicly available | Not applicable |
| mGluR8 | III | Data not publicly available | Not applicable |
h-mGluR5 refers to human mGluR5.
Experimental Protocols
Detailed methodologies for the key experiments used to validate the selectivity of mGluR5 NAMs like this compound are provided below.
Intracellular Calcium Mobilization Assay
This functional assay is used to determine the potency of mGluR5 NAMs by measuring their ability to inhibit agonist-induced increases in intracellular calcium.
Principle: Group I mGluRs, including mGluR5, are coupled to Gq/G11 proteins. Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human or rat mGluR5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. A solution containing varying concentrations of the test compound (this compound) is added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of an mGluR5 agonist (e.g., (S)-3,5-DHPG) is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the concentration of the test compound to generate a dose-response curve. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the agonist-induced response, is then calculated.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand that binds to the same allosteric site.
Principle: A radiolabeled ligand with known high affinity for the allosteric binding site of mGluR5 is incubated with a preparation of cell membranes containing the receptor. The amount of radioligand that binds to the receptor is measured. The test compound is then added in increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand binding (IC₅₀) is determined and used to calculate the binding affinity (Ki).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the mGluR5 receptor.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [³H]-MPEP) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: A scintillation cocktail is added to each well of the filter plate, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC₅₀ value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the different mGluR groups and a typical experimental workflow for assessing the selectivity of a compound like this compound.
Caption: Signaling pathways of metabotropic glutamate receptor groups.
Caption: Experimental workflow for assessing mGluR selectivity.
References
Cross-Validation of AZD6738 (Ceralasertib) Effects in Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Note on Compound Name: The initial topic specified AZD6538. However, a comprehensive literature review indicates that AZD6738 (Ceralasertib) is the compound extensively studied for its anti-cancer effects across various cell lines. This compound is a distinct molecule investigated for neurological conditions. This guide will focus on the wealth of available data for AZD6738, assuming a likely initial misidentification.
AZD6738, also known as Ceralasertib, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[3][4] By inhibiting ATR, AZD6738 disrupts DNA damage repair mechanisms, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[3][5] This guide provides a comparative summary of AZD6738's effects across various cancer cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of AZD6738 Monotherapy
The growth-inhibitory activity of AZD6738 has been evaluated in numerous cancer cell lines, demonstrating a range of sensitivities. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for comparing the compound's efficacy.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay Duration | Reference |
| LoVo | Colorectal Cancer | 0.52 | 72 hours | [6] |
| HT29 | Colorectal Cancer | ~1.6 (compared to ZH-12) | Not Specified | [7] |
| HCT116 | Colorectal Cancer | ~1.61 (compared to ZH-12) | Not Specified | [7] |
| NCI-H23 | Non-Small Cell Lung Cancer | 2.38 (GI50) | 48 hours | [8] |
| H460 | Non-Small Cell Lung Cancer | 1.05 (GI50) | 48 hours | [8] |
| A549 | Non-Small Cell Lung Cancer | ~4.74 (compared to ZH-12) | Not Specified | [7] |
| NCI-H1373 | Lung Cancer | 5.32 | 72 hours | [6] |
| SNU-478 | Biliary Tract Cancer | 0.46 | 5 days | [9] |
| SNU-869 | Biliary Tract Cancer | 0.44 | 5 days | [9] |
| SNU-2670 | Biliary Tract Cancer | >10 | 5 days | [9] |
| SK-BR-3 | Breast Cancer (HER2+) | <1 | Not Specified | [10] |
| BT-474 | Breast Cancer (HER2+) | >1 | Not Specified | [10] |
| A375 | Melanoma | Concentration-dependent decrease in viability | 24 and 48 hours | [11] |
Signaling Pathway of AZD6738
AZD6738 primarily targets the ATR kinase, a key regulator of the DNA damage response. The following diagram illustrates the simplified signaling pathway affected by AZD6738.
References
- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ceralasertib - My Cancer Genome [mycancergenome.org]
- 5. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 10. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nav1.7 Inhibitor Efficacy in Inflammatory Pain Models: A Comparative Guide
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to painful inherited neuropathies, while loss-of-function mutations lead to a congenital inability to perceive pain.[1][2][3][4] This has driven significant interest in the development of selective Nav1.7 inhibitors as a novel class of non-opioid analgesics. This guide provides a comparative overview of the efficacy of a representative selective Nav1.7 inhibitor against a standard non-steroidal anti-inflammatory drug (NSAID) in a preclinical model of inflammatory pain.
Comparative Efficacy in the Complete Freund's Adjuvant (CFA) Model
The Complete Freund's Adjuvant (CFA) induced-pain model is a widely used preclinical model of chronic inflammatory pain.[5][6][7] Injection of CFA, which contains heat-killed mycobacteria, into the paw of a rodent induces a localized and sustained inflammatory response characterized by swelling (edema), and hypersensitivity to thermal and mechanical stimuli (hyperalgesia and allodynia, respectively).[5][8][9]
Below is a comparison of the efficacy of a selective Nav1.7 inhibitor, DWP-17061, and the NSAID naproxen in alleviating mechanical allodynia in the CFA model. Mechanical allodynia is measured as the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments; a higher PWT indicates a greater analgesic effect.
| Compound | Class | Dose | Animal Model | Pain Model | Efficacy (Change in Paw Withdrawal Threshold) | Source |
| DWP-17061 | Selective Nav1.7 Inhibitor | Not Specified | Mouse | CFA-induced inflammatory pain | Significant relief of inflammatory pain | [10] |
| Naproxen | NSAID | 15 mg/kg, p.o. | Rat | CFA-induced inflammatory pain | Significant increase in paw withdrawal threshold | [11] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of efficacy data.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animals: Male Sprague Dawley rats or mice are commonly used.[7][8] Animals should be acclimated to the housing facilities for at least one week before the experiment.[8]
-
Induction of Inflammation: A volume of 50-100 µL of CFA (typically 1 mg/mL of heat-killed Mycobacterium tuberculosis in an oil/saline emulsion) is injected subcutaneously into the plantar surface of the hind paw.[6][7][8]
-
Pain Behavior Assessment:
-
Mechanical Allodynia: The paw withdrawal threshold (PWT) is measured using von Frey filaments of varying stiffness applied to the plantar surface of the inflamed paw. The lowest force that elicits a withdrawal response is recorded.
-
Thermal Hyperalgesia: The paw withdrawal latency (PWL) is assessed by exposing the inflamed paw to a radiant heat source. A shorter latency to withdrawal compared to baseline or a control group indicates thermal hyperalgesia.
-
-
Drug Administration: Test compounds (e.g., Nav1.7 inhibitors, NSAIDs) or vehicle are typically administered orally (p.o.) or via injection at a specified time point after CFA injection when inflammatory pain is established.[11]
-
Data Analysis: Changes in PWT and PWL are compared between treatment groups and a vehicle-treated control group. Statistical significance is determined using appropriate statistical tests.
Visualizing the Nav1.7 Signaling Pathway and Experimental Workflow
Nav1.7 Signaling Pathway in Nociception
The Nav1.7 channel is highly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[4][12][13] It acts as a "threshold channel," amplifying small depolarizations at the nerve endings to initiate an action potential.[12] This electrical signal then propagates along the sensory neuron to the spinal cord, where it triggers the release of neurotransmitters, relaying the pain signal to the brain.[1][12]
Figure 1: Role of Nav1.7 in pain signal transmission.
Experimental Workflow for the CFA-Induced Pain Model
The following diagram outlines the key steps in a typical preclinical study evaluating the efficacy of a compound in the CFA model of inflammatory pain.
Figure 2: Workflow for CFA-induced pain studies.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 7. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. topicalinnovations.com [topicalinnovations.com]
A Comparative Guide: AZD6538 vs. siRNA Knockdown for mGluR5 Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of metabotropic glutamate receptor 5 (mGluR5) presents a valuable tool for investigating its role in neurological disorders and for developing novel therapeutics. Two powerful and distinct methods for achieving this inhibition are the use of the small molecule negative allosteric modulator (NAM), AZD6538, and the gene silencing technique of small interfering RNA (siRNA) knockdown. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research applications.
At a Glance: this compound vs. siRNA Knockdown of mGluR5
| Feature | This compound (Negative Allosteric Modulator) | siRNA Knockdown of mGluR5 |
| Mechanism of Action | Binds to an allosteric site on the mGluR5 protein, changing its conformation and preventing its activation by the endogenous ligand, glutamate.[1] | Utilizes the RNA interference (RNAi) pathway to specifically degrade mGluR5 mRNA, thereby preventing the synthesis of new mGluR5 protein. |
| Target | mGluR5 protein | mGluR5 messenger RNA (mRNA) |
| Mode of Inhibition | Functional inhibition of existing receptors | Reduction of total receptor protein expression |
| Speed of Onset | Rapid, typically within minutes to hours of application | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours)[2] |
| Duration of Effect | Dependent on compound pharmacokinetics (half-life, metabolism)[1] | Can be transient or stable depending on the delivery method; typically lasts for several days after a single transfection[2] |
| Reversibility | Reversible upon washout of the compound | Generally considered transient, but reversal requires new protein synthesis |
| Specificity | High selectivity for mGluR5 over other mGluR subtypes and other receptors.[1][3] | Highly specific to the target mGluR5 mRNA sequence, but potential for off-target effects exists and should be controlled for. |
| Quantitative Metric | IC50 (Half-maximal inhibitory concentration): • 3.2 nM (rat mGluR5, DHPG-stimulated Ca2+ release)[3] • 13.4 nM (human mGluR5, DHPG-stimulated Ca2+ release)[3] • 51 nM (human mGluR5, glutamate-stimulated PI hydrolysis)[3] | Knockdown Efficiency: • Approx. 70-80% reduction in mGluR5 protein levels observed in BV2 microglia via Western blot analysis.[4] |
Delving Deeper: Experimental Methodologies
This compound: In Vitro Functional Assay for IC50 Determination
This protocol outlines a typical cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound on mGluR5-mediated intracellular calcium mobilization.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human mGluR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation and Application:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, create a serial dilution of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve a range of final concentrations.
3. Calcium Flux Assay:
-
Remove the culture medium from the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Stimulate the cells with an EC80 concentration of a known mGluR5 agonist, such as (S)-3,5-DHPG.
-
Measure the resulting fluorescence signal, which corresponds to the intracellular calcium concentration, over time.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with the agonist alone (100% activity) and untreated cells (0% activity).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
siRNA Knockdown of mGluR5 and Validation
This protocol describes the transfection of siRNA to knockdown mGluR5 in a cell line and the subsequent validation of the knockdown by Western blot.
1. Cell Seeding:
-
The day before transfection, seed the cells (e.g., BV2 microglia) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
2. siRNA Transfection:
-
On the day of transfection, prepare two tubes for each well to be transfected.
-
In tube 1, dilute the mGluR5-targeting siRNA (and a non-targeting control siRNA in a separate set of tubes) in a serum-free medium (e.g., Opti-MEM).
-
In tube 2, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the contents of tube 1 and tube 2, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
3. Protein Extraction and Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for mGluR5 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
5. Data Analysis:
-
Quantify the band intensity for mGluR5 and the housekeeping protein using densitometry software.
-
Normalize the mGluR5 band intensity to the intensity of the housekeeping protein.
-
Calculate the percentage of mGluR5 knockdown by comparing the normalized intensity of the mGluR5 siRNA-treated sample to the non-targeting control siRNA-treated sample.
Visualizing the Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the mGluR5 signaling pathway, the experimental workflow for this compound, and the workflow for siRNA knockdown.
Caption: mGluR5 Signaling Pathway.
Caption: this compound IC50 Determination Workflow.
Caption: siRNA Knockdown and Validation Workflow.
References
A Comparative Analysis of AZD6538 and Fenobam in Preclinical and Clinical Studies
It is important to note that as of late 2025, there is no publicly available information, research, or clinical trial data pertaining to a compound designated "AZD6538." Therefore, a direct head-to-head comparison with fenobam is not feasible at this time. This guide will provide a comprehensive overview of fenobam, including its mechanism of action, and will serve as a framework for comparison should information on this compound become available in the future.
Fenobam: A Selective mGluR5 Antagonist
Fenobam is a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, Fragile X syndrome, and obsessive-compulsive disorder.
Mechanism of Action
Fenobam exerts its effects by binding to an allosteric site on the mGluR5 receptor, a G-protein coupled receptor. This binding event modulates the receptor's response to its endogenous ligand, glutamate. Specifically, fenobam acts as a negative allosteric modulator, reducing the receptor's signaling activity in response to glutamate. The mGluR5 receptor is coupled to the Gq G-protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. By inhibiting this cascade, fenobam can dampen excessive glutamatergic neurotransmission.
Caption: Signaling pathway of mGluR5 and the inhibitory action of fenobam.
Preclinical and Clinical Data for Fenobam
A summary of key findings from various studies on fenobam is presented below.
Table 1: Summary of Fenobam Efficacy Data
| Indication | Study Type | Key Findings |
| Anxiety | Rodent models | Demonstrated anxiolytic-like effects in various behavioral tests. |
| Fragile X Syndrome | Rodent models | Reversed some of the behavioral and cellular abnormalities associated with the Fragile X mutation. |
| Obsessive-Compulsive Disorder | Rodent models | Reduced compulsive behaviors in animal models of OCD. |
Table 2: Summary of Fenobam Pharmacokinetic Properties
| Parameter | Value | Species |
| Bioavailability (Oral) | ~30% | Rat |
| Half-life (t1/2) | 2-4 hours | Rat |
| Brain Penetration | Moderate | Rodent |
Experimental Protocols
Rodent Model of Anxiety: Elevated Plus Maze
A common preclinical model to assess the anxiolytic effects of compounds like fenobam is the elevated plus maze.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Typically mice or rats are used.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Fenobam or a vehicle control is administered at a specific time point before the test (e.g., 30 minutes).
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set duration (e.g., 5 minutes).
-
Behavior is recorded, including the time spent in the open arms versus the closed arms, and the number of entries into each arm.
-
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
Caption: Workflow for the elevated plus maze experimental protocol.
Conclusion
While a direct comparison between this compound and fenobam is not possible due to the lack of information on this compound, this guide provides a detailed overview of fenobam's mechanism of action, preclinical data, and common experimental protocols used in its evaluation. Should data on this compound become publicly available, the framework presented here can be utilized to conduct a thorough comparative analysis. Researchers are encouraged to consult peer-reviewed literature and clinical trial databases for the most current information on these compounds.
Safety Operating Guide
Navigating the Disposal of AZD6538: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like AZD6538 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility in the laboratory.
As an investigational mGluR5 negative allosteric modulator, the handling and disposal of this compound require a meticulous approach. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from a similar compound, AZD6738, and general principles for the disposal of investigational new drugs and laboratory chemicals provide a robust framework for its management.[1] The SDS for AZD6738 suggests that while it may not be classified as hazardous under GHS, it can be irritating to the mucous membranes and upper respiratory tract.[1] Therefore, treating this compound with a similar level of caution is a prudent starting point.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Rationale |
| Safety Goggles | Protects eyes from potential splashes or fine particles. |
| Lab Coat | Prevents contamination of personal clothing. |
| Gloves (Nitrile or Neoprene) | Minimizes skin contact with the compound. |
| Respirator (if handling powders) | Avoids inhalation of fine particles. |
All handling of this compound, especially when in powdered form, should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the proper disposal of unused, expired, or waste this compound. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
Experimental Protocol for Disposal:
-
Consult Institutional Environmental Health & Safety (EHS): Before proceeding, the first and most critical step is to contact your institution's EHS department.[2] They will provide specific guidance based on local, state, and federal regulations and will determine if this compound is classified as a hazardous waste.[2]
-
Waste Characterization: Based on the consultation with EHS and any available information from the supplier, characterize the waste. As an investigational drug, it may be subject to specific disposal regulations regardless of its hazard classification.
-
Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unused solid this compound in a dedicated, sealable, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled liquid waste container.
-
Crucially, never dispose of this compound down the drain.
-
-
Packaging and Labeling:
-
Use containers that are in good condition and compatible with the chemical.
-
Label the waste container clearly with "Hazardous Waste" (or as directed by your EHS) and list all contents, including "this compound" and any solvents.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your EHS department to schedule a pickup for the waste. They will arrange for disposal by a licensed hazardous waste contractor.
-
For investigational drugs from a clinical trial, there may be a requirement to return the unused drug to the sponsor.[3][4][5][6] Always check the study protocol for specific instructions.
-
Empty Container Disposal
Empty containers that previously held this compound must also be managed correctly to prevent residual contamination.
Protocol for Empty Container Decontamination and Disposal:
-
Triple Rinse: Rinse the empty container with a suitable solvent three times. A common practice is to use a small amount of a solvent in which this compound is soluble, followed by water.
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous chemical waste.
-
Deface Label: After triple rinsing and allowing the container to dry, completely deface or remove the original label.
-
Final Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or recycling, as per your institution's guidelines.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Response Action | Detailed Procedure |
| Evacuate and Alert | Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area. |
| Don PPE | Before attempting to clean the spill, put on the appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills of powder, respiratory protection is advised. |
| Containment | For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. |
| Cleanup | Carefully collect the absorbed liquid or the solid spill material using a scoop or other appropriate tools. Clean the spill area with a suitable solvent and then with soap and water. |
| Packaging of Debris | Place all contaminated materials (absorbent, paper towels, gloves, etc.) into a sealed, labeled hazardous waste container. |
| Reporting | Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size. |
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and proper disposal of the investigational compound this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's safety professionals to ensure full compliance with all applicable regulations.
References
- 1. ubpbio.com [ubpbio.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 4. stanfordhealthcare.org [stanfordhealthcare.org]
- 5. Disposal of investigational products/study drugs | Infectious Diseases Data Observatory [iddo.org]
- 6. m.productshows.com [m.productshows.com]
Essential Safety and Handling Protocols for AZD6538
When working with novel research compounds like AZD6538, a potent and selective mGluR5 negative allosteric modulator, prioritizing safety through rigorous handling and disposal procedures is paramount.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for handling potent pharmaceutical compounds and hazardous drugs provide a strong framework for ensuring personnel safety and minimizing exposure risks.
Immediate Safety Information
Researchers and drug development professionals must adhere to stringent safety protocols. Skin contact and inhalation are primary exposure routes for hazardous drugs.[2] These substances can be absorbed through the skin, and laboratory activities may generate aerosols or dust.[2] Therefore, implementing a comprehensive safety plan is crucial.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3] If symptoms such as irritation develop, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous drugs.[4][5][6]
| PPE Component | Specifications and Guidelines |
| Gloves | Double Gloving Required. Use two pairs of chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[5] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[6] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[2][5] Powder-free gloves are recommended.[2] |
| Gowns | Wear a disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs.[6] Gowns should be changed every 2-3 hours or immediately upon contamination.[5] |
| Eye and Face Protection | Use safety goggles and a face shield to provide full protection against splashes and aerosols.[2] Standard eyeglasses are not sufficient.[2] |
| Respiratory Protection | An N95 respirator or a higher level of respiratory protection should be worn, especially when handling the powdered form of the compound or when there is a risk of aerosol generation.[4][5] Surgical masks do not offer adequate protection.[4] |
| Head and Shoe Covers | Head, hair, and beard covers are required to prevent contamination.[5] Two pairs of shoe covers should be worn and should not be worn outside of the designated compounding area.[2][5] |
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety and maintain the integrity of the experiment.
Handling Workflow for this compound
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and secondary exposure.
| Waste Type | Disposal Procedure |
| Contaminated PPE | All used PPE (gloves, gowns, shoe covers, etc.) should be considered hazardous waste. Place all items in a designated, sealed, and clearly labeled hazardous waste container.[6] |
| Excess Compound | Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be placed in the hazardous waste container. Reusable glassware must be decontaminated following established laboratory procedures for potent compounds before washing. |
Disposal Decision Tree
Caption: Decision-making process for the disposal of materials.
By adhering to these rigorous safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. These guidelines should be supplemented with institution-specific safety procedures and a thorough risk assessment before beginning any work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
